molecular formula C11H19NO3 B3387685 tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate CAS No. 851028-60-9

tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B3387685
CAS No.: 851028-60-9
M. Wt: 213.27 g/mol
InChI Key: IAZFNKZRJHARAP-NSHDSACASA-N
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Description

tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, a formyl group, and a methyl substituent at the 2-position of the five-membered nitrogen-containing ring. The (2S) stereochemistry imparts distinct reactivity and selectivity in synthetic applications, particularly in pharmaceutical intermediates and asymmetric catalysis. The formyl group serves as a versatile handle for further functionalization via nucleophilic addition or condensation reactions .

Properties

IUPAC Name

tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZFNKZRJHARAP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation . Another approach utilizes flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These methods are particularly useful for large-scale synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the formyl group.

    Substitution: Hydrolysis of the ester to yield the carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H19NO3
  • CAS Number : 851028-60-9
  • IUPAC Name : tert-butyl (S)-2-formyl-2-methylpyrrolidine-1-carboxylate
  • Purity : 97%

The compound features a pyrrolidine ring with a tert-butyl group and a formyl substituent, making it suitable for various synthetic transformations.

Synthesis of Pharmaceutical Intermediates

This compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo selective reactions makes it valuable in creating complex molecules with specific biological activities.

Case Study: Synthesis of Fluorescent Probes

A recent study demonstrated the use of this compound in the synthesis of novel fluorescent probes for biological imaging. The researchers utilized this compound to create conjugates that exhibited desirable optical properties, enhancing their utility in cellular imaging applications .

Development of Peptide Therapeutics

The compound also plays a role in peptide synthesis, particularly in the formation of cyclic peptides. Its structure allows for the introduction of functional groups that can enhance the pharmacokinetic properties of peptide drugs.

Example: Cyclic Peptides

In one study, this compound was incorporated into a cyclic peptide framework, leading to improved stability and bioactivity compared to linear counterparts. The cyclic structure facilitated better receptor binding, demonstrating its potential in drug design .

Applications in Chemical Biology

The compound's reactivity makes it an essential tool in chemical biology, particularly for labeling biomolecules. The ability to introduce fluorescent tags onto proteins or nucleic acids can aid in tracking biological processes.

Case Study: Biomolecule Labeling

In a study focused on developing chemical biology tools, researchers used this compound as a precursor for labeling peptides with fluorophores. This approach allowed for real-time monitoring of protein interactions within live cells, showcasing its utility in understanding complex biological systems .

Material Science Applications

Beyond biological applications, this compound has been investigated for its potential use in material science. Its unique properties enable the creation of advanced materials with specific functionalities.

Example: Polymer Synthesis

Research has indicated that this compound can be utilized in the synthesis of polymers with tailored properties. By incorporating this compound into polymer chains, scientists have developed materials with enhanced mechanical strength and thermal stability .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Pharmaceutical IntermediatesUsed in synthesizing complex pharmaceutical agents
Peptide TherapeuticsFacilitates the formation of cyclic peptides with enhanced stability
Chemical BiologyServes as a labeling agent for biomolecules
Material ScienceAids in developing advanced materials with specific functionalities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R)-Enantiomer

The enantiomer, tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate (CAS 1623409-38-0), shares identical functional groups but differs in stereochemistry. This difference can significantly impact biological activity, crystallization behavior, and synthetic utility.

Functional Group Variations

Bromo-Substituted Analog (PET Imaging Precursor)

tert-Butyl (2S)-2-(2-bromopropanamido)-5-oxo-pyrrolidine-1-carboxylate () replaces the formyl group with a bromopropanamido moiety. This compound acts as a precursor for [18F]FPGLN, a positron emission tomography (PET) radiotracer. The bromine atom facilitates isotopic substitution with fluorine-18, highlighting its role in radiopharmaceutical synthesis. In contrast, the formyl group in the target compound enables orthogonal reactivity for derivatization .

Sulfonate Esters

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate () and its fluorinated analog () feature mesyl (MsO–) or fluoro-mesyl groups. These sulfonate esters are superior leaving groups compared to the formyl group, enabling nucleophilic displacement reactions. For example, the mesyl group in facilitates substitution with nucleophiles (e.g., amines, thiols), making it valuable for constructing complex heterocycles .

Hydroxy and Hydroxymethyl Derivatives

This enhances solubility in aqueous media, contrasting with the hydrophobic tert-butyl and formyl groups in the target compound. Such derivatives are often intermediates in glycosidase inhibitor synthesis .

Complex Pyrrolidine-Oxindole Hybrids

The spiro-pyrrolidine-oxindole derivative in integrates a formyl group into a multi-ring system. This complexity enables applications in natural product synthesis (e.g., alkaloids) but reduces synthetic accessibility compared to the simpler target compound. The formyl group here participates in dihydroxylation and oxidative cleavage steps .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Molecular Formula Applications References
tert-Butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate Formyl, methyl Aldehyde, carbamate C11H19NO3 Pharmaceutical intermediates, asymmetric synthesis
(2R)-Enantiomer Formyl, methyl (R-configuration) Aldehyde, carbamate C11H19NO3 Limited availability; stereochemical studies
Bromo-propanamido analog Bromopropanamido, methyl Amide, bromine C13H21BrN2O4 PET radiotracer precursor
Mesyl-oxymethyl derivative Mesyl-oxymethyl Sulfonate ester C12H23NO6S Nucleophilic substitution reactions
Hydroxy-hydroxymethyl derivative Hydroxy, hydroxymethyl Alcohol, carbamate C10H19NO4 Glycosidase inhibitor synthesis

Biological Activity

Tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate is an organic compound belonging to the class of pyrrolidines. Its unique structure, characterized by a formyl group and a tert-butyl ester, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 851028-60-9

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The formyl group serves as a reactive site for covalent bonding with nucleophilic residues in proteins, which can modulate their activity. The tert-butyl ester enhances solubility and stability, facilitating its application in various biochemical contexts .

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit a range of biological activities relevant to medicinal chemistry:

  • Antiviral Activity : Preliminary studies suggest that this compound could have antiviral properties. Its mechanism may involve the inhibition of viral replication through interaction with viral enzymes or host cell receptors .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic effects in conditions such as diabetes and obesity by modulating insulin signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that this compound interacts with key metabolic enzymes, potentially influencing glucose metabolism and insulin sensitivity. The binding affinity was assessed using biochemical assays, indicating a significant inhibitory effect on target enzymes involved in glucose homeostasis .
  • Antiviral Research : In vitro studies evaluated the antiviral efficacy of this compound against several viral strains. Results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent against viral infections .
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic properties revealed that the compound exhibits favorable absorption and distribution characteristics, which are critical for its efficacy as a drug candidate.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Features
Tert-butyl (2S)-5-methylpyrrolidine-1-carboxylateAntiviralContains a methyl group that may enhance receptor interaction
Tert-butyl (2S)-4-(methoxymethyl)pyrrolidine-1-carboxylateEnzyme inhibitionMethoxymethyl group increases solubility
Tert-butyl (3R)-3-hydroxy-4-methylpyrrolidine-1-carboxylateMetabolic modulationHydroxyl group provides additional reactivity

Q & A

Q. What are the standard synthetic routes for tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate?

The synthesis typically involves:

  • Mixed anhydride formation : Reacting a carboxylic acid precursor with reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂ to form an intermediate .
  • Amide coupling : Introducing nucleophiles (e.g., 2-amino-2-methylpropanol) to the anhydride, followed by purification via flash chromatography (59% yield) .
  • Protection/deprotection strategies : Use of tert-butyl groups for steric protection, as seen in analogous pyrrolidine derivatives .

Key Data :

StepReagentsYieldPurification Method
Anhydride FormationDIPEA, Isobutyl chloroformateN/ALC-MS monitoring
Coupling2-Amino-2-methylpropanol59%Flash chromatography

Q. How is this compound characterized, and what analytical techniques are critical?

Essential techniques include:

  • NMR spectroscopy : For confirming stereochemistry and functional groups (e.g., formyl protons at δ 9.5–10.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 214.14377) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • Chromatography : TLC or HPLC monitors reaction progress .

Advanced Tip : Discrepancies in NMR splitting patterns may indicate rotameric forms; variable-temperature NMR can resolve this .

Q. What are the common reactivity patterns of this compound?

The formyl group enables:

  • Nucleophilic additions : With amines or hydrazines to form imines/hydrazones .
  • Reductions : Conversion to hydroxymethyl groups using NaBH₄ .
  • Cross-couplings : Suzuki-Miyaura reactions via boronate intermediates .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during derivatization?

  • Chiral auxiliaries : Use of (2S)-configured starting materials to preserve stereochemistry .
  • Low-temperature reactions : Minimize epimerization during formyl group transformations .
  • Crystallography : Single-crystal X-ray diffraction (via SHELX programs) confirms configurations .

Case Study : In analogous compounds, enantiomeric excess >98% was achieved using chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate

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